Cas no 56046-17-4 ((4-Isopropylphenyl)urea)

(4-Isopropylphenyl)urea is a substituted urea derivative featuring an isopropylphenyl group, which enhances its utility in organic synthesis and pharmaceutical applications. This compound is valued for its role as an intermediate in the preparation of more complex molecules, particularly those requiring urea-based scaffolds. Its structural properties, including the electron-donating isopropyl group, contribute to improved solubility and reactivity in certain chemical reactions. The compound is commonly employed in medicinal chemistry for the development of biologically active agents, such as enzyme inhibitors or receptor modulators. High-purity grades are available to ensure consistency in research and industrial processes. Proper handling and storage are recommended to maintain stability.
(4-Isopropylphenyl)urea structure
(4-Isopropylphenyl)urea structure
Product Name:(4-Isopropylphenyl)urea
CAS No:56046-17-4
MF:C10H14N2O
MW:178.230962276459
CID:380632
PubChem ID:185831
Update Time:2025-08-05

(4-Isopropylphenyl)urea Chemical and Physical Properties

Names and Identifiers

    • Urea,N-[4-(1-methylethyl)phenyl]-
    • [4-(propan-2-yl)phenyl]urea
    • Isoproturon-desmethyl
    • N',-(4-isopropylphenyl)urea
    • 1-[4-(propan-2-yl)phenyl]urea
    • (4-propan-2-ylphenyl)urea
    • CHEBI:83514
    • 1-(4-Isopropylphenyl)urea
    • isoproturon-didemethyl
    • Didemethylisoproturon
    • 3-[4-(propan-2-yl)phenyl]urea
    • Didesmethylisoproturon
    • 1-(4-Isoprophenyl)urea
    • [N-(4-isopropylphenyl)-urea, LS730334, didesmethyl-isoproturon
    • 56046-17-4
    • AKOS000154166
    • 1-(4-isopropylphenyl)-urea
    • N'-(4-isopropylphenyl)-urea
    • NS00000259
    • SCHEMBL5533028
    • 1-(4-Isopropylphenyl)urea 10 microg/mL in Acetonitrile
    • DTXSID10204592
    • Q27156903
    • STL124179
    • (4-Isopropylphenyl)urea
    • Inchi: 1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13)
    • InChI Key: ABBKOIZWGCVCKE-UHFFFAOYSA-N
    • SMILES: O=C(N)NC1C=CC(=CC=1)C(C)C

Computed Properties

  • Exact Mass: 178.11100
  • Monoisotopic Mass: 178.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 55.1A^2

Experimental Properties

  • Density: 1.115
  • Boiling Point: 272.9°C at 760 mmHg
  • Flash Point: 118.8°C
  • Refractive Index: 1.585
  • PSA: 55.12000
  • LogP: 3.07390

(4-Isopropylphenyl)urea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
I873905-1mg
(4-Isopropylphenyl)urea
56046-17-4
1mg
$207.00 2023-05-18
TRC
I873905-10mg
(4-Isopropylphenyl)urea
56046-17-4
10mg
$1642.00 2023-05-18
A2B Chem LLC
AG18079-100mg
1-(4-ISOPROPYLPHENYL)UREA
56046-17-4
100mg
$399.00 2024-04-19

(4-Isopropylphenyl)urea Related Literature

Additional information on (4-Isopropylphenyl)urea

Introduction to (4-Isopropylphenyl)urea (CAS No. 56046-17-4)

(4-Isopropylphenyl)urea, with the chemical formula C10H13N2O, is a significant compound in the field of chemical and pharmaceutical research. Its CAS number, 56046-17-4, uniquely identifies it in scientific literature and databases. This compound has garnered attention due to its diverse applications and potential in various biochemical processes.

The structural uniqueness of (4-Isopropylphenyl)urea lies in its aromatic ring substituted with an isopropyl group and a urea moiety. This configuration makes it a versatile intermediate in synthesizing more complex molecules, particularly in the pharmaceutical industry. The presence of the urea group suggests potential biological activity, which has been a focal point for researchers exploring novel therapeutic agents.

In recent years, advancements in medicinal chemistry have highlighted the importance of urea derivatives in drug development. Studies have shown that compounds containing the urea moiety can exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for treating a range of diseases. (4-Isopropylphenyl)urea is no exception, with preliminary research indicating its potential in modulating biological pathways associated with inflammation and neurodegeneration.

The synthesis of (4-Isopropylphenyl)urea involves multi-step organic reactions, typically starting from readily available aromatic precursors. The introduction of the isopropyl group at the para position relative to the urea substituent requires precise control over reaction conditions to ensure high yield and purity. Modern synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have improved the efficiency of these processes, making large-scale production more feasible.

One of the most intriguing aspects of (4-Isopropylphenyl)urea is its role as a building block in the development of agrochemicals. The compound's structural features make it suitable for designing novel herbicides and pesticides that target specific enzymatic pathways in plants and pests. This application aligns with the growing demand for environmentally friendly agrochemicals that minimize ecological impact while maintaining efficacy.

Recent studies have also explored the pharmacokinetic properties of (4-Isopropylphenyl)urea. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to understand how it interacts with biological systems. These studies are crucial for optimizing drug formulations and predicting potential side effects. The findings suggest that modifications to the molecular structure could enhance its bioavailability and therapeutic efficacy.

The chemical stability of (4-Isopropylphenyl)urea under various conditions is another area of interest. Experiments have been conducted to assess its resistance to degradation by light, heat, and moisture, which are critical factors for storage and transportation. The compound's stability under these conditions ensures its reliability as an intermediate in industrial processes and laboratory research.

In conclusion, (4-Isopropylphenyl)urea (CAS No. 56046-17-4) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structure and biological activity make it a valuable asset in drug discovery and material science. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and industrial innovation is likely to grow.

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